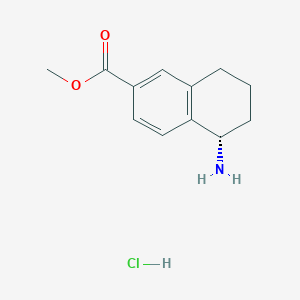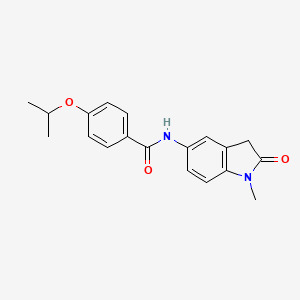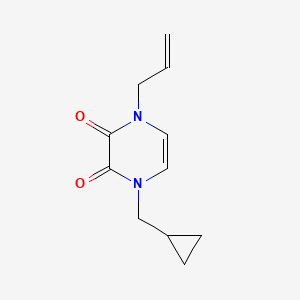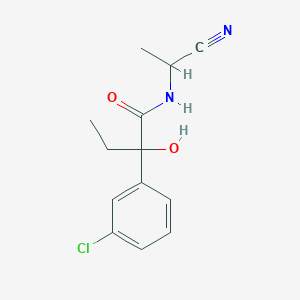![molecular formula C16H15N5O4S B2845807 ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate CAS No. 877630-06-3](/img/structure/B2845807.png)
ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl ring, a thioacetamido group, and a benzoate ester . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidin-6-yl ring, the thioacetamido group, and the benzoate ester . The exact structure would need to be confirmed by techniques such as NMR spectroscopy .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has shown that pyrazolo[3,4-d]pyrimidin derivatives, closely related to the specified compound, have significant antimicrobial properties. A study synthesized pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives and evaluated their antibacterial and antifungal activities, revealing notable efficacy against various microbial strains (Khobragade et al., 2010).
Insecticidal Properties
Another avenue of research involves the insecticidal potential of compounds incorporating the pyrazolopyrimidinyl motif. A study utilizing a related compound as a precursor synthesized a range of heterocycles, including pyrazolopyrimidinyl derivatives, and assessed their effectiveness against the cotton leafworm, Spodoptera littoralis. The results highlighted the potential of these compounds as insecticidal agents, indicating a promising area for further research (Fadda et al., 2017).
Supramolecular Chemistry
Supramolecular chemistry explores the self-assembly of molecules into larger, organized structures, which is critical for developing new materials and sensors. Compounds with the pyrazolo[3,4-d]pyrimidin scaffold have been examined for their ability to form hydrogen-bonded supramolecular structures. This research has implications for designing new molecular systems with specific properties, such as enhanced stability or reactivity (Portilla et al., 2007).
Enzymatic Activity Enhancement
Some pyrazolopyrimidinyl keto-esters have been shown to positively affect the reactivity of certain enzymes. A study synthesized ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and derivatives, testing them for their ability to enhance cellobiase activity. This research offers insights into how structural modifications of pyrazolopyrimidinyl compounds can influence enzymatic reactions, potentially leading to the development of enzyme activators or inhibitors for industrial and pharmaceutical applications (Abd & Awas, 2008).
Anticancer and Anti-inflammatory Activities
Continuing research into pyrazolopyrimidine derivatives has uncovered their potential in anticancer and anti-inflammatory treatments. Studies have synthesized novel pyrazolopyrimidines and tested them for cytotoxic effects against cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme implicated in inflammation and cancer. These findings highlight the therapeutic potential of pyrazolopyrimidinyl compounds in treating various diseases, including cancer and inflammatory disorders (Rahmouni et al., 2016).
Mecanismo De Acción
Target of Action
It’s structurally similar to other indole derivatives which are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to changes that result in their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s overall biological activity.
Result of Action
The compound has shown significant antiviral activity, exhibiting 4- to 7-folds higher activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus, an avian paramyxovirus . This suggests that the compound’s action results in a substantial antiviral effect.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[[2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c1-2-25-15(24)9-3-5-10(6-4-9)18-12(22)8-26-16-19-13-11(7-17-21-13)14(23)20-16/h3-7H,2,8H2,1H3,(H,18,22)(H2,17,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCZRALHSHFOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate](/img/structure/B2845728.png)

![7-Methoxy-5-(3-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2845731.png)
![[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2845733.png)
![2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2845735.png)
![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2845736.png)


![3-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2845740.png)


![(6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2845745.png)